molecular formula C9H15ClO2 B14394558 3-Chloro-5,5-diethyl-3-methyloxolan-2-one CAS No. 89344-99-0

3-Chloro-5,5-diethyl-3-methyloxolan-2-one

Cat. No.: B14394558
CAS No.: 89344-99-0
M. Wt: 190.67 g/mol
InChI Key: PFKCNHYRTHRFIM-UHFFFAOYSA-N
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Description

3-Chloro-5,5-diethyl-3-methyloxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom and a chlorine substituent at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5,5-diethyl-3-methyloxolan-2-one typically involves the chlorination of 5,5-diethyl-3-methyloxolan-2-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5,5-diethyl-3-methyloxolan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of oxo derivatives or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3-Chloro-5,5-diethyl-3-methyloxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5,5-diethyl-3-methyloxolan-2-one involves its interaction with specific molecular targets. The chlorine substituent can participate in nucleophilic substitution reactions, leading to the formation of various bioactive compounds. The oxolane ring structure provides stability and reactivity, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
  • 3-Chloro-2-methylaniline
  • 3-Chloro-5,5-dimethylcyclohex-2-enone

Uniqueness

3-Chloro-5,5-diethyl-3-methyloxolan-2-one is unique due to its specific ring structure and substituent pattern The presence of both diethyl and methyl groups, along with the chlorine atom, imparts distinct chemical properties that differentiate it from other similar compounds

Properties

CAS No.

89344-99-0

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

3-chloro-5,5-diethyl-3-methyloxolan-2-one

InChI

InChI=1S/C9H15ClO2/c1-4-9(5-2)6-8(3,10)7(11)12-9/h4-6H2,1-3H3

InChI Key

PFKCNHYRTHRFIM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(=O)O1)(C)Cl)CC

Origin of Product

United States

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